![molecular formula C11H4Cl2F3NO2 B2473216 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 39082-79-6](/img/structure/B2473216.png)
3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H4Cl2F3NO2 and its molecular weight is 310.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Polymers
- Study 1: A study by Beyerlein and Tieke (2000) discusses the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units. These polymers exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Luminescent Polymers with Chromophore
- Study 2: Zhang and Tieke (2008) synthesized polymers containing 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units. These polymers are soluble in common organic solvents and show strong fluorescence, suggesting applications in optoelectronic devices (Zhang & Tieke, 2008).
Fungicidal Activity
- Study 3: Research by Yaroslavskym, Bracha, and Glaser (2009) found that certain dichlorophenyl and trichlorophenyl pyrrole-diones exhibit fungicidal activity, suggesting their potential use in agriculture or medicine (Yaroslavskym, Bracha, & Glaser, 2009).
Corrosion Inhibition
- Study 4: A 2015 study by Zarrouk et al. explored 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in acidic medium. This has implications for industrial applications in corrosion prevention (Zarrouk et al., 2015).
Raman Spectra of Pyridyl Substituted Isomers
- Study 5: Lun̆ák et al. (2010) synthesized isomeric pairs of pyridyl substituted diketo-pyrrolo-pyrroles and analyzed their Raman spectra. This study contributes to our understanding of molecular and crystal structures in such compounds (Lun̆ák et al., 2010).
Crystal Structure of DPP Derivatives
- Study 6: Fujii et al. (2002) conducted a structural study on a DPP derivative, providing insights into the molecular structure and potential applications in pigment technology (Fujii et al., 2002).
Properties of isoDPP Derivatives
- Study 7: Gendron et al. (2014) described the synthesis of isoDPP derivatives and their properties, with potential applications in optoelectronic devices (Gendron et al., 2014).
Polymerisation of DPP Derivatives
- Study 8: A study by Zhang, Tieke, Forgie, and Skabara (2009) discussed the electrochemical polymerisation of DPP derivatives and their implications in materials science (Zhang, Tieke, Forgie, & Skabara, 2009).
Properties
IUPAC Name |
3,4-dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2F3NO2/c12-7-8(13)10(19)17(9(7)18)6-3-1-5(2-4-6)11(14,15)16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFVPNZYYLHQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-aminobenzamide](/img/structure/B2473133.png)
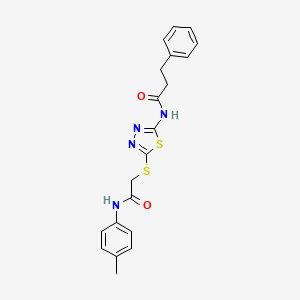

![8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2473139.png)
![2-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2473141.png)
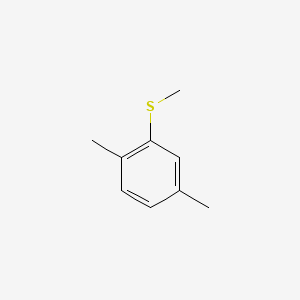
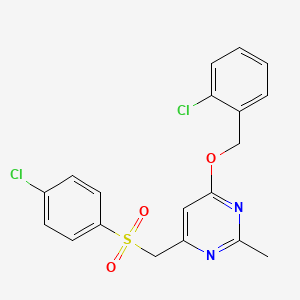
![N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2473147.png)

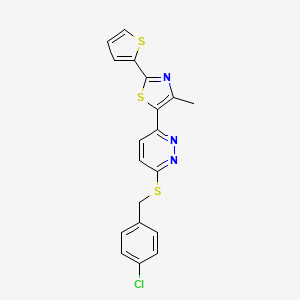
![4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2473150.png)
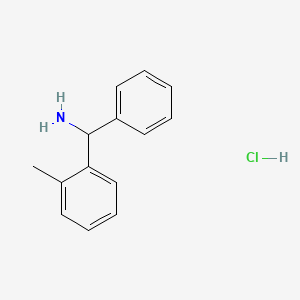
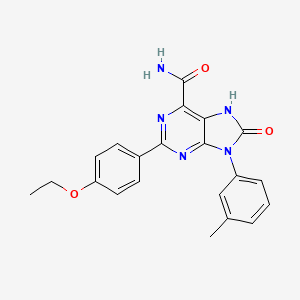
![N1-(3-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2473156.png)
